6-Iodo-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
6-Iodo-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions. One common method includes the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions are common, especially involving the iodine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-b]pyrazine derivatives with additional functional groups, while substitution reactions can introduce various substituents at the iodine position .
Scientific Research Applications
6-Iodo-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Iodo-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s ability to inhibit kinase activity suggests that it may interfere with cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Shares a similar structure but lacks the iodine substituent.
6H-pyrrolo[3,4-b]pyrazine: Another member of the pyrrolopyrazine family with different ring fusion.
Uniqueness: 6-Iodo-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine substituent allows for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H4IN3 |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
6-iodo-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H4IN3/c7-5-3-4-6(10-5)9-2-1-8-4/h1-3H,(H,9,10) |
InChI Key |
FHBPPHGBFQEXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)I |
Origin of Product |
United States |
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